molecular formula C9H12O2S B1331134 5-Tert-butylthiophene-2-carboxylic acid CAS No. 29212-25-7

5-Tert-butylthiophene-2-carboxylic acid

Cat. No.: B1331134
CAS No.: 29212-25-7
M. Wt: 184.26 g/mol
InChI Key: BJDXNKJQTLSJPM-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-carboxylic acid is a chemical compound belonging to the class of thiophene carboxylic acids. It is characterized by a thiophene ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position. This compound appears as a yellow crystalline powder and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by carboxylation using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production methods for 5-Tert-butylthiophene-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and other functionalized derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Synthetic Pathways
5-Tert-butylthiophene-2-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its carboxylic acid group can participate in various reactions, such as esterification and amidation, which are crucial for creating diverse chemical entities. The compound's stability under different reaction conditions enhances its utility in multi-step synthesis processes.

Example Reactions

  • Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable intermediates in organic synthesis.
  • Coupling Reactions : It can be employed in coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry.

Pharmaceutical Applications

Anticancer and Antiviral Research
Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant biological activities, including anticancer and antiviral properties. For instance, research into indole-2-carboxylic acid derivatives has shown promise as inhibitors against HIV-1 integrase . Similarly, modifications of this compound may yield compounds with enhanced biological activity.

Potential Drug Development
The structural characteristics of this compound allow it to interact with biological targets effectively. Its derivatives could be explored for their potential as therapeutic agents against various diseases, particularly those involving oxidative stress and inflammation.

Materials Science

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene units into polymeric materials can enhance charge transport properties, leading to improved device performance.

Case Studies

Study Focus Findings Applications
Synthesis of Thiophene DerivativesDemonstrated efficient synthesis routes using this compound as a precursorDevelopment of new pharmaceuticals
Biological Activity AssessmentEvaluated the anticancer properties of thiophene derivativesPotential drug candidates for cancer therapy
Electronic PropertiesInvestigated the use of thiophene-based materials in OLEDsImproved efficiency in electronic devices

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.

    5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

    5-Ethylthiophene-2-carboxylic acid: Similar to 5-Tert-butylthiophene-2-carboxylic acid but with an ethyl group, leading to different reactivity and solubility profiles.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous .

Biological Activity

5-Tert-butylthiophene-2-carboxylic acid (C9H12O2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects. The data presented here is based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure contributes to its biological properties, making it a subject of interest in drug development.

Anticancer Activity

Research has demonstrated that derivatives of thiophene-2-carboxylic acids exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiophene derivatives on A549 human lung adenocarcinoma cells. The findings indicated that compounds containing the carboxylic acid group showed promising anticancer activity:

CompoundIC50 (µM)Cell LineNotes
This compound66A549Reduced cell viability significantly
Compound 21 (5-nitro derivative)15A549Most potent among tested compounds

The study found that this compound reduced the viability of A549 cells to 66% at a concentration of 100 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL
Vancomycin-intermediate S. aureus16 µg/mL

These results suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The biological activity of this compound is believed to be related to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and microbial resistance. For instance, SAR studies have indicated that modifications to the thiophene ring or carboxylic acid group can enhance or diminish biological activity, highlighting the importance of structural features in drug design .

Case Studies

  • Anticancer Efficacy in Preclinical Models : In a study involving various thiophene derivatives, this compound was shown to have lower cytotoxicity towards non-cancerous cells compared to other derivatives, suggesting a favorable therapeutic index for further development .
  • Antimicrobial Screening : A series of thiophene-based compounds including this compound were screened against resistant bacterial strains, demonstrating significant antimicrobial activity that warrants further investigation into their mechanism and potential clinical applications .

Properties

IUPAC Name

5-tert-butylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDXNKJQTLSJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332503
Record name 5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29212-25-7, 478022-18-3
Record name 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29212-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butylthiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 5.0 g (39.02 mmol) of thiophene-2-carboxylic acid (Aldrich Chemical Co.) in 100 mL of methylene chloride stirred at 0° C. was added 11 g (82.5 mmol) of AICl3 and 5.8 g (43.0 mmol) of t-butyl bromide. The solution was stirred at room temperature for 18 hours then poured into 100 mL of ice water, and the mixture was extracted with ether. The extracts were washed with brine and dried over MgSO4, then concentrated to give 3.33 g of the title product. MS (M+H)+ : 202. NMR (CDCl3) δ:1.42 (s, 9H), 6.89 (d, 1H, J=4 Hz), 7.72 (d, 1H, J=4 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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